2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide
Description
2,2,2-Trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes trifluoromethyl and indole moieties
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-11-8-14-15(9-18(2,3)10-16(14)25)24(11)13-6-4-12(5-7-13)23-17(26)19(20,21)22/h4-8H,9-10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPZZXBMSFQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C(F)(F)F)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride in the presence of a base.
Coupling Reaction: The final step involves coupling the indole derivative with the trifluoromethyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoromethyl functionality.
N-Phenyl-2,2,2-trifluoroacetamide: Similar structure but lacks the indole moiety.
2,2,2-Trifluoro-N,N-dimethylacetamide: Another trifluoromethyl compound with different substituents.
Uniqueness
2,2,2-Trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide is unique due to the presence of both the trifluoromethyl and indole groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
2,2,2-Trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide (CAS Number: 1022730-26-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C19H19F3N2O2
- Molecular Weight : 364.36 g/mol
- Structure : The compound features a trifluoromethyl group and an indole derivative which may contribute to its biological activity.
Pharmacological Effects
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antioxidant Activity : Several studies suggest that indole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress.
- Cholinesterase Inhibition : Compounds related to indole structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, certain derivatives exhibited IC50 values of 10.4 μM for AChE and 7.7 μM for BChE inhibition .
- Anti-inflammatory Properties : The presence of the trifluoromethyl group may enhance the anti-inflammatory effects by modulating pathways involved in inflammation.
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : The compound likely interacts with specific enzymes through hydrogen bonding and halogen interactions due to the electron-withdrawing nature of the trifluoromethyl group.
- Receptor Modulation : It may modulate neurotransmitter receptors or other molecular targets involved in neurological pathways.
Study 1: Cholinesterase Inhibition
A study evaluated various indole derivatives for their inhibitory effects on cholinesterases. The results showed that certain derivatives exhibited significant inhibition with IC50 values indicating potential therapeutic uses in treating Alzheimer's disease .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capabilities of similar compounds. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the recommended synthetic routes for 2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core followed by coupling with the trifluoroacetamide moiety. Key steps include:
- Indole core preparation : Cyclization of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole using ketone precursors under acidic conditions (e.g., HCl/ethanol) .
- Phenyl group functionalization : Electrophilic substitution (e.g., nitration or halogenation) at the para-position of the phenyl ring .
- Amide coupling : Reaction of the activated phenyl intermediate with 2,2,2-trifluoroacetic acid derivatives (e.g., using HATU or EDC as coupling agents in DMF) .
- Optimization : Critical parameters include solvent choice (polar aprotic solvents preferred), temperature control (often 0–60°C), and catalyst loading (1–5 mol%) .
Advanced: How can structural modifications enhance the compound’s bioavailability while retaining its bioactivity?
Methodological strategies include:
- Trifluoromethyl group tuning : The trifluoroacetamide group improves metabolic stability and lipophilicity. Computational tools (e.g., DFT calculations) can predict electronic effects on binding affinity .
- Indole core substitutions : Introducing electron-withdrawing groups (e.g., halogens) at the indole’s 5-position may enhance target interactions without compromising solubility .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability tests) to correlate substituent effects with ADME properties. For example, methyl groups at the indole’s 2,6,6-positions reduce oxidative metabolism .
Basic: What analytical techniques are critical for confirming the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the indole’s aromatic protons (δ 6.8–7.5 ppm) and trifluoroacetamide’s carbonyl signal (δ 168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~395.14 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers address contradictions in reported biological activity data?
Discrepancies often arise from variations in experimental design. Key approaches include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. ATP-based viability assays) .
- Dose-response analysis : Compare EC₅₀ values across studies while controlling for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinase pathways) .
Basic: What are the primary biological targets hypothesized for this compound?
- Kinase inhibition : Structural analogs (e.g., indole-acetamide derivatives) show activity against Aurora kinases due to the indole core’s ATP-binding pocket interactions .
- Epigenetic modulation : The trifluoroacetamide group may inhibit histone deacetylases (HDACs), as seen in related compounds .
- In vivo models : Preliminary zebrafish studies suggest anti-angiogenic effects, warranting further investigation .
Advanced: How can computational methods guide the optimization of reaction yields?
- Reaction modeling : Density Functional Theory (DFT) predicts transition states for key steps (e.g., amide bond formation), identifying rate-limiting barriers .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) evaluates interactions between temperature, solvent polarity, and catalyst type .
- Machine learning : Train models on existing reaction data (e.g., PubChem datasets) to predict optimal conditions for novel analogs .
Basic: What safety precautions are essential during synthesis?
- Hazard mitigation : Use fume hoods for handling volatile solvents (DMF, dichloromethane) and trifluoroacetic acid derivatives (corrosive) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal (e.g., sodium bicarbonate for excess HCl) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- Molecular docking : AutoDock Vina simulates binding to proposed targets (e.g., kinase domains), validated by mutagenesis studies .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to confirm binding modes .
Basic: How does the trifluoroacetamide group influence the compound’s physicochemical properties?
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic stability : The CF₃ group resists cytochrome P450-mediated oxidation, prolonging half-life in hepatic microsomes .
- Solubility : Aqueous solubility decreases (~0.1 mg/mL in PBS), necessitating formulation with co-solvents (e.g., PEG 400) .
Advanced: How can researchers reconcile conflicting data on the compound’s cytotoxicity across cell lines?
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status) and proliferation rates using RNA-seq datasets .
- Microenvironment modeling : 3D spheroid assays better replicate in vivo conditions than monolayer cultures .
- Off-target screening : Utilize kinome-wide selectivity panels (e.g., KINOMEscan) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
